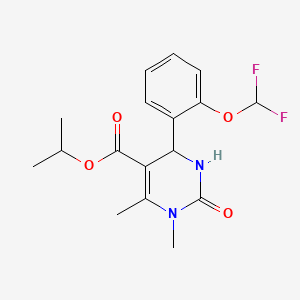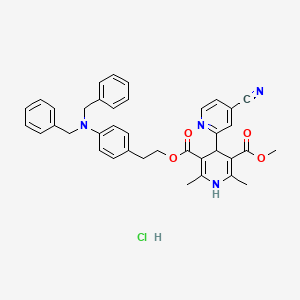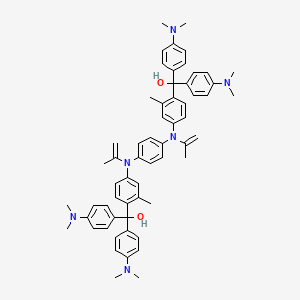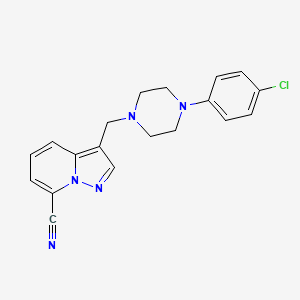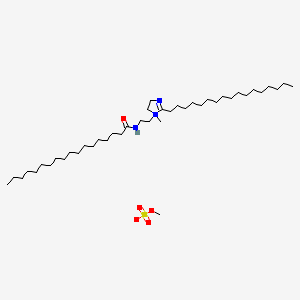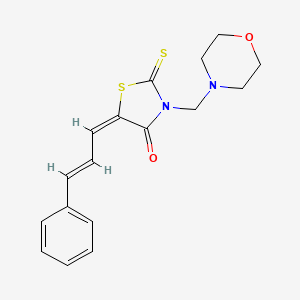
3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with morpholinylmethyl and phenylpropenylidene substituents, contributes to its potential pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of Morpholinylmethyl Group: The morpholinylmethyl group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.
Addition of Phenylpropenylidene Group: The phenylpropenylidene group can be added via a condensation reaction between a benzaldehyde derivative and the thiazolidinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholinylmethyl and phenylpropenylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学研究应用
Chemistry: As a versatile intermediate in organic synthesis.
Biology: For studying enzyme inhibition and protein interactions.
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: As a precursor for the synthesis of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of 3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmacological applications.
Uniqueness
3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
86650-16-0 |
|---|---|
分子式 |
C17H18N2O2S2 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
(5E)-3-(morpholin-4-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18N2O2S2/c20-16-15(8-4-7-14-5-2-1-3-6-14)23-17(22)19(16)13-18-9-11-21-12-10-18/h1-8H,9-13H2/b7-4+,15-8+ |
InChI 键 |
YYZWIJATALWONG-DUEVJXGLSA-N |
手性 SMILES |
C1COCCN1CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S |
规范 SMILES |
C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12723317.png)
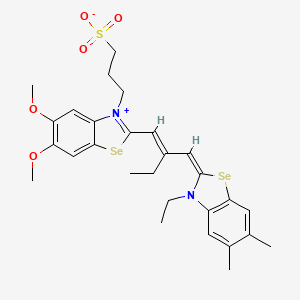
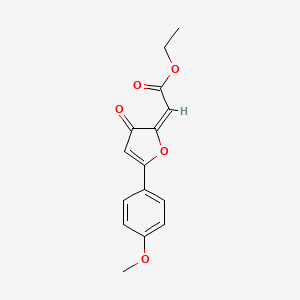
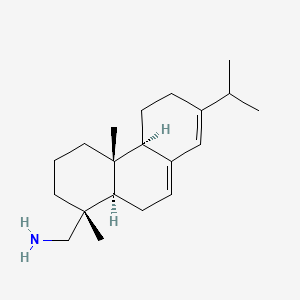
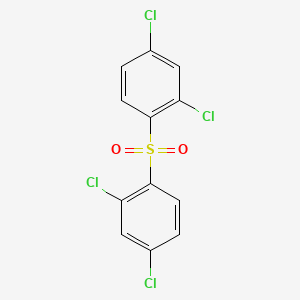
![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)

